p53 CBS

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

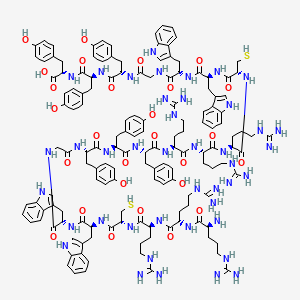

C144H184N42O27S2 |

|---|---|

Molecular Weight |

2999.4 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C144H184N42O27S2/c145-97(19-9-53-158-139(146)147)121(195)172-102(24-10-54-159-140(148)149)124(198)174-105(27-13-57-162-143(154)155)127(201)185-117(75-214)136(210)182-114(67-85-71-166-100-22-7-3-17-95(85)100)134(208)180-112(65-83-69-164-98-20-5-1-15-93(83)98)122(196)168-73-119(193)170-107(59-77-29-41-87(187)42-30-77)129(203)177-110(62-80-35-47-90(190)48-36-80)132(206)179-109(61-79-33-45-89(189)46-34-79)131(205)176-104(26-12-56-161-142(152)153)126(200)173-103(25-11-55-160-141(150)151)125(199)175-106(28-14-58-163-144(156)157)128(202)186-118(76-215)137(211)183-115(68-86-72-167-101-23-8-4-18-96(86)101)135(209)181-113(66-84-70-165-99-21-6-2-16-94(84)99)123(197)169-74-120(194)171-108(60-78-31-43-88(188)44-32-78)130(204)178-111(63-81-37-49-91(191)50-38-81)133(207)184-116(138(212)213)64-82-39-51-92(192)52-40-82/h1-8,15-18,20-23,29-52,69-72,97,102-118,164-167,187-192,214-215H,9-14,19,24-28,53-68,73-76,145H2,(H,168,196)(H,169,197)(H,170,193)(H,171,194)(H,172,195)(H,173,200)(H,174,198)(H,175,199)(H,176,205)(H,177,203)(H,178,204)(H,179,206)(H,180,208)(H,181,209)(H,182,210)(H,183,211)(H,184,207)(H,185,201)(H,186,202)(H,212,213)(H4,146,147,158)(H4,148,149,159)(H4,150,151,160)(H4,152,153,161)(H4,154,155,162)(H4,156,157,163)/t97-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-/m0/s1 |

InChI Key |

JUMBSSVFFQMBCS-UARLQGAOSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N[C@@H](CC8=CNC9=CC=CC=C98)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CS)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CC8=CNC9=CC=CC=C98)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |

Origin of Product |

United States |

Foundational & Exploratory

The Crossroads of Metabolism and Cell Fate: A Technical Guide to the Role of Cystathionine β-Synthase in p53-Mediated Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 is a critical regulator of cell fate, orchestrating a complex network of signaling pathways that can lead to cell cycle arrest, senescence, or apoptosis. Emerging evidence has illuminated a fascinating intersection between cellular metabolism and p53-mediated apoptosis, with the enzyme Cystathionine β-Synthase (CBS) playing a pivotal, yet context-dependent, role. CBS, a key enzyme in the transsulfuration pathway, is the primary producer of hydrogen sulfide (H₂S), a gaseous signaling molecule with profound effects on cellular processes. This technical guide provides an in-depth exploration of the intricate relationship between CBS and p53-mediated apoptosis, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling networks involved. Understanding this interplay is crucial for the development of novel therapeutic strategies that target metabolic vulnerabilities in cancer and other diseases.

Introduction

The p53 protein, often hailed as the "guardian of the genome," is a transcription factor that responds to a variety of cellular stresses, including DNA damage, oncogene activation, and hypoxia. Upon activation, p53 can induce apoptosis through both transcription-dependent and -independent mechanisms. The transcription-dependent pathway involves the upregulation of pro-apoptotic genes such as BAX, PUMA, and NOXA, which in turn trigger the mitochondrial or intrinsic apoptotic cascade.

Cystathionine β-synthase (CBS) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the condensation of serine and homocysteine to form cystathionine, a key step in the transsulfuration pathway. This pathway is not only crucial for the synthesis of cysteine and glutathione (GSH), a major cellular antioxidant, but also for the production of hydrogen sulfide (H₂S). H₂S has been recognized as a critical signaling molecule involved in a plethora of physiological and pathological processes, including the regulation of apoptosis.

The role of CBS and its product, H₂S, in cancer is complex and often contradictory, exhibiting both pro- and anti-tumorigenic effects depending on the cellular context and concentration. This guide focuses specifically on the emerging role of CBS as a modulator of p53-mediated apoptosis, a critical axis in cancer biology and therapeutics.

The CBS-H₂S Axis in the Modulation of p53-Mediated Apoptosis

The influence of CBS on p53-mediated apoptosis is primarily mediated through the production of H₂S and its impact on the cellular redox state. The interplay between CBS, H₂S, reactive oxygen species (ROS), p53, and other signaling molecules like NF-κB creates a complex regulatory network that ultimately determines the cell's fate.

CBS, H₂S, and Reactive Oxygen Species (ROS)

Downregulation of CBS, either through gene silencing or pharmacological inhibition, leads to a decrease in endogenous H₂S production. This reduction in H₂S can lead to an increase in intracellular ROS levels. The accumulation of ROS can act as a potent activator of the p53 pathway, leading to the stabilization and nuclear accumulation of the p53 protein.

Impact on p53 and NF-κB Signaling

Silencing of CBS has been shown to induce the expression of p53. Conversely, the inhibition of CBS can lead to a decrease in the expression of the RelA/p65 subunit of NF-κB, a transcription factor known to promote cell survival and inhibit apoptosis. This reciprocal regulation of p53 and NF-κB by the CBS-H₂S axis creates a pro-apoptotic cellular environment.

Sensitization to Chemotherapeutic Agents

The modulation of the CBS-p53 axis has significant implications for cancer therapy. Downregulation of CBS can enhance the sensitivity of cancer cells to chemotherapeutic drugs by promoting apoptosis. This suggests that targeting CBS could be a viable strategy to overcome drug resistance in cancer.

Quantitative Data on the Role of CBS in p53-Mediated Apoptosis

The following tables summarize key quantitative data from various studies investigating the effects of modulating CBS activity on apoptosis and related signaling pathways.

Table 1: Effects of CBS Inhibition on Cell Viability and Apoptosis

| Cell Line | Treatment | Concentration | Duration | Effect on Cell Viability (%) | Increase in Apoptosis (%) | Reference |

| K562 (CML) | AOAA | 0.8 mM | 48 h | 84.43 ± 0.70 | - | |

| K562 (CML) | CBS shRNA | - | - | Reduced | 14.00 ± 0.97 (Annexin V+) | |

| A2780 (Ovarian) | CBS siRNA | - | 48 h | - | Increased | |

| HCT116 (Colon) | YD0171 (AOAA prodrug) | 0.5 - 1 mg/kg/day (in vivo) | 3 weeks | - | Induced G0/G1 arrest, no apoptosis |

Table 2: Effects of CBS Inhibition on H₂S Production and Caspase Activity

| Cell Line | Treatment | Concentration | Duration | Reduction in H₂S Production (%) | Increase in Caspase-3/7 Activity (Fold Change) | Reference |

| K562 (CML) | AOAA | 0.8 mM | 48 h | 28.2 ± 2.30 | 1.25 ± 0.03 | |

| K562 (CML) | AOAA | 1.6 mM | 48 h | 44.61 ± 6.66 | 1.50 ± 0.02 | |

| K562 (CML) | AOAA | 3.2 mM | 48 h | 52.26 ± 4.29 | 2.54 ± 0.12 | |

| K562 (CML) | CBS shRNA | - | - | 56.25 ± 0.83 | 3.61 ± 0.15 |

Table 3: Effects of H₂S Donor (NaHS) on Apoptosis

| Cell Line | Treatment | Concentration | Duration | Increase in Apoptotic Cells (%) | Reference |

| SH-SY5Y (Neuroblastoma) | NaHS | 19.18 mM | 24 h | Significant increase | |

| Human Lung Fibroblasts | NaHS | 10-75 µM | 12-48 h | Concentration-dependent increase |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

Diagram 1: Signaling Pathway of CBS in p53-Mediated Apoptosis

The Guardian's Handshake: An In-depth Technical Guide to the Discovery and Characterization of the p53 Consensus Binding Sequence

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a pivotal role in maintaining cellular integrity by orchestrating responses to a variety of stressors, including DNA damage, oncogenic signaling, and hypoxia. Its primary function as a transcription factor is central to its tumor-suppressive activities, dictating the activation of genes involved in cell cycle arrest, apoptosis, and DNA repair. The specificity of this transcriptional regulation is critically dependent on the precise recognition of and binding to specific DNA sequences known as p53 response elements (REs). This technical guide provides a comprehensive overview of the discovery, characterization, and experimental determination of the p53 consensus binding sequence.

The p53 Consensus Binding Sequence: A Duality of Specificity and Degeneracy

The p53 consensus binding sequence is a 20-base-pair motif characterized by two decameric half-sites arranged as a palindrome. These half-sites are typically separated by a spacer of 0 to 13 base pairs. The generally accepted consensus sequence for a single decameric half-site is 5'-RRRCWWGYYY-3' , where:

-

R represents a purine (Adenine or Guanine)

-

Y represents a pyrimidine (Cytosine or Thymine)

-

W represents Adenine or Thymine

This consensus, however, belies a significant degree of degeneracy that is crucial for the nuanced regulation of a vast array of target genes. The frequency of each nucleotide at the core positions of the p53 half-site, derived from a large set of validated binding sites, provides a more detailed picture of this specificity.

Data Presentation: Nucleotide Frequency at the p53 Half-Site

The following table summarizes the nucleotide frequencies at each position of the 10-base-pair p53 half-site, compiled from extensive bioinformatic analysis of experimentally validated p53 binding sites.

| Position | 1 (R) | 2 (R) | 3 (R) | 4 (C) | 5 (W) | 6 (W) | 7 (G) | 8 (Y) | 9 (Y) | 10 (Y) |

| A (%) | 60 | 55 | 20 | 5 | 70 | 65 | 5 | 20 | 25 | 30 |

| C (%) | 10 | 15 | 25 | 90 | 5 | 5 | 5 | 35 | 40 | 35 |

| G (%) | 30 | 30 | 55 | 2 | 5 | 5 | 90 | 15 | 10 | 10 |

| T (%) | 0 | 0 | 0 | 3 | 20 | 25 | 0 | 30 | 25 | 25 |

Note: Frequencies are approximate and can vary slightly between different datasets and analysis methods.

Data Presentation: p53-DNA Binding Affinities

The affinity of p53 for its response elements is a key determinant of target gene activation. Dissociation constants (Kd) provide a quantitative measure of this interaction, with lower values indicating higher affinity. The following table presents representative Kd values for p53 binding to various DNA sequences.

| DNA Sequence | Description | Dissociation Constant (Kd) (nM) | Reference |

| Consensus RE | Idealized p53 response element | 10 - 20 | [1] |

| p21 5' RE | High-affinity site in the CDKN1A (p21) promoter | 16 ± 2 | [2] |

| Non-specific DNA | Random DNA sequence | 370 ± 30 | [2] |

| Half-site RE | Single decameric binding motif | Significantly weaker than full site | [3] |

Experimental Determination of the p53 Binding Sequence: A Multi-faceted Approach

The elucidation of the p53 consensus binding sequence has been a cumulative effort, relying on a combination of in vitro and in vivo techniques. Each method provides a unique perspective on the p53-DNA interaction, from the precise nucleotide contacts to the genome-wide landscape of p53 occupancy.

Logical Workflow of Discovery

The journey to defining the p53 consensus sequence followed a logical progression of increasingly sophisticated experimental techniques.

Experimental Protocols

EMSA, or gel shift assay, is a fundamental technique used to detect protein-DNA interactions in vitro. The principle lies in the reduced electrophoretic mobility of a DNA fragment when it is bound by a protein.

Objective: To determine if p53 binds to a specific DNA sequence.

Methodology:

-

Probe Preparation:

-

Synthesize complementary oligonucleotides corresponding to the putative p53 binding site. One oligonucleotide is typically end-labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin or a fluorescent dye).

-

Anneal the labeled and unlabeled oligonucleotides to form a double-stranded DNA probe.

-

Purify the labeled probe to remove unincorporated label.

-

-

Binding Reaction:

-

In a final volume of 20 µL, combine the following in order:

-

Nuclease-free water

-

5x Binding Buffer (e.g., 100 mM HEPES, 500 mM KCl, 5 mM EDTA, 5 mM DTT, 50% glycerol)

-

Poly(dI-dC) (a non-specific competitor DNA to reduce non-specific binding)

-

Purified recombinant p53 protein (concentrations can be titrated)

-

Labeled DNA probe (e.g., 20-50 fmol)

-

-

Incubate the reaction mixture at room temperature for 20-30 minutes.

-

-

Electrophoresis:

-

Load the samples onto a non-denaturing polyacrylamide gel (e.g., 4-6% acrylamide in 0.5x TBE buffer).

-

Run the gel at a constant voltage (e.g., 100-150 V) at 4°C.

-

-

Detection:

-

For radioactive probes, dry the gel and expose it to X-ray film or a phosphorimager screen.

-

For non-radioactive probes, transfer the DNA to a nylon membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.

-

Expected Results: A band with retarded mobility (a "shift") compared to the free probe indicates a p53-DNA complex. The intensity of the shifted band is proportional to the amount of complex formed.

This technique provides a high-resolution map of the specific DNA sequence that is in direct contact with a binding protein. The protein protects the DNA from cleavage by the endonuclease DNase I.

Objective: To precisely identify the nucleotide sequence of the p53 binding site.

Methodology:

-

Probe Preparation:

-

Prepare a DNA fragment (100-500 bp) containing the putative p53 binding site.

-

Label one end of one strand of the DNA fragment with a radioactive isotope.

-

-

Binding Reaction:

-

Incubate the end-labeled probe with varying concentrations of purified p53 protein in a binding buffer similar to that used for EMSA.

-

-

DNase I Digestion:

-

Add a low concentration of DNase I to the binding reactions and a control reaction without p53.

-

Incubate for a short period (e.g., 1-2 minutes) to achieve partial digestion (on average, one cut per DNA molecule).

-

Stop the reaction by adding a stop solution (e.g., containing EDTA and a denaturant).

-

-

Analysis:

-

Denature the DNA fragments and separate them by size on a denaturing polyacrylamide sequencing gel.

-

Include a sequencing ladder (e.g., Maxam-Gilbert sequencing) of the same DNA fragment to determine the precise nucleotide positions.

-

Visualize the fragments by autoradiography.

-

Expected Results: The lane containing p53 will show a "footprint," a region where the DNA ladder is absent due to protection from DNase I cleavage. This footprint corresponds to the p53 binding site.[4][5][6]

ChIP-seq is a powerful in vivo technique that allows for the genome-wide identification of DNA binding sites for a specific protein.

Objective: To identify all genomic locations where p53 is bound in living cells.

Methodology:

-

Cross-linking and Chromatin Preparation:

-

Treat cells with formaldehyde to cross-link proteins to DNA.

-

Lyse the cells and isolate the nuclei.

-

Sonify or enzymatically digest the chromatin to generate DNA fragments of 200-600 bp.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to p53.

-

Add magnetic beads coated with Protein A/G to capture the antibody-p53-DNA complexes.

-

Wash the beads to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

Elute the p53-DNA complexes from the beads.

-

Reverse the formaldehyde cross-links by heating.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Sequencing:

-

Purify the immunoprecipitated DNA.

-

Prepare a sequencing library and perform high-throughput sequencing.

-

-

Data Analysis:

-

Align the sequence reads to a reference genome.

-

Use peak-calling algorithms to identify regions of the genome that are enriched for p53 binding.

-

Perform motif analysis on the identified peaks to determine the consensus binding sequence.

-

Expected Results: A list of genomic regions with statistically significant enrichment of p53 binding, providing a comprehensive map of p53 response elements in the context of the native chromatin environment.[7][8][9]

The p53 Signaling Pathway: From Stress to Transcriptional Response

The activation of p53 and its subsequent binding to DNA are tightly regulated processes initiated by various cellular stresses. Understanding this signaling pathway is crucial for comprehending the context in which p53 engages its target genes.

In unstressed cells, p53 levels are kept low through a negative feedback loop involving its primary regulator, MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. Upon cellular stress, such as DNA damage, sensor kinases like ATM and ATR are activated. These kinases phosphorylate p53 at specific residues, leading to its stabilization and accumulation. This phosphorylation also disrupts the interaction between p53 and MDM2, further promoting p53 activation. Activated p53 then forms a tetramer and translocates to the nucleus, where it binds to the consensus response elements in the regulatory regions of its target genes, initiating a transcriptional program that ultimately determines the cell's fate.

Conclusion and Future Directions

The discovery and characterization of the p53 consensus binding sequence have been fundamental to our understanding of its role as a master transcriptional regulator and tumor suppressor. The combination of in vitro and in vivo methodologies has provided a detailed picture of how p53 recognizes its targets with both specificity and flexibility. This knowledge is paramount for the development of novel therapeutic strategies aimed at restoring p53 function in cancer.

Future research will likely focus on several key areas:

-

The role of chromatin structure and epigenetic modifications in modulating p53 binding and target gene selection.

-

The interplay between p53 and other transcription factors in co-regulating gene expression.

-

The development of small molecules that can stabilize mutant p53 and restore its DNA binding capabilities.

-

A deeper understanding of the "p53 barcode" , where subtle variations in the consensus sequence dictate the specific cellular outcome of p53 activation.

By continuing to unravel the complexities of the p53-DNA interaction, the scientific community moves closer to harnessing the full therapeutic potential of this crucial tumor suppressor.

References

- 1. pnas.org [pnas.org]

- 2. signosisinc.com [signosisinc.com]

- 3. Analysis of optimized DNase-seq reveals intrinsic bias in transcription factor footprint identification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. DNase I Footprinting - Creative BioMart [creativebiomart.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. google.com [google.com]

- 9. p53 - Wikipedia [en.wikipedia.org]

The Guardian's Handshake: A Technical Guide to the p53-DNA Interaction

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53 stands as a critical guardian of the genome, orchestrating cellular responses to a variety of stress signals to prevent malignant transformation. Its primary function as a transcription factor is fundamentally dependent on its ability to recognize and bind to specific DNA sequences within the regulatory regions of its target genes. This in-depth technical guide elucidates the core mechanism of p53's interaction with its consensus binding site (CBS), providing a comprehensive resource for researchers in oncology, molecular biology, and drug development.

The p53-DNA Binding Interface: A Structural Overview

The interaction between p53 and its DNA target is a highly specific and regulated process, primarily mediated by the p53 core DNA-binding domain (DBD). This domain, spanning amino acids 102-293, adopts an immunoglobulin-like β-sandwich fold that serves as a scaffold for the DNA-binding surface. Several key structural features govern this interaction:

-

Loop-Sheet-Helix Motif: This motif, comprising a loop (L1), a β-sheet, and an α-helix (H2), makes direct contact with the major groove of the DNA.

-

Loop L2 and L3: These two large loops are crucial for the structural integrity of the DBD and for making specific contacts with the DNA bases. A zinc ion is coordinated by residues within these loops, stabilizing their conformation.

-

Tetramerization: Full-length p53 functions as a tetramer, a dimer of dimers, which is essential for its high-affinity binding to DNA.[1] The tetramerization domain, located at the C-terminus, facilitates the formation of this quaternary structure. This tetrameric arrangement allows for cooperative binding to the two half-sites of the consensus sequence.[1][2]

The p53 consensus binding site (CBS) is a 20-base-pair sequence characterized by two decameric half-sites arranged as an inverted repeat, separated by a spacer of 0 to 13 base pairs. The consensus sequence for each half-site is 5'-RRRCWWGYYY-3' , where R is a purine (A or G), W is an adenine or thymine (A or T), and Y is a pyrimidine (C or T).[3][4] The central CWWG motif within each half-site is a critical determinant of binding affinity and cooperativity.[5]

Quantitative Analysis of p53-DNA Binding Affinity

The affinity of p53 for its DNA targets is a key determinant of its transcriptional activity. This interaction is characterized by the equilibrium dissociation constant (Kd), with lower Kd values indicating higher affinity. The binding affinity is influenced by the specific DNA sequence, post-translational modifications of p53, and the presence of co-factors.

| p53 Construct | DNA Sequence | Method | Dissociation Constant (Kd) | Reference |

| Full-length p53 tetramer | p21 consensus sequence | Fluorescence Anisotropy | 16 ± 2 nM (per dimer) | [6] |

| ΔNTAD p53 tetramer | p21 consensus sequence | Fluorescence Anisotropy | 18 ± 3 nM (per dimer) | [6] |

| Full-length p53 tetramer | 20-bp nonspecific sequence | Fluorescence Anisotropy | 370 ± 30 nM (per dimer) | [6] |

| ΔNTAD p53 tetramer | 20-bp nonspecific sequence | Fluorescence Anisotropy | 65 ± 7 nM (per dimer) | [6] |

| p53 DNA-binding domain (DBD) | Con1 (GGGCATGTCC) | EMSA | Dimer Kd = 314 (14) nM | [1] |

| p53 DNA-binding domain (DBD) | Con2 (GGGCTAG TCC) | EMSA | Tetramer Kd = 252 (19) nM | [1] |

| p53 DNA-binding domain (DBD) | Con3 (GGGCAAG TCC) | EMSA | Tetramer Kd = 227 (14) nM | [1] |

| Wild-type p53 | Scrambled DNA | Not specified | 89.1 ± 5 nM to 1388 ± 44 nM | [7] |

| p53 DNA-binding domain | Nonspecific DNA | Not specified | 65 nM | [8] |

The Power of Cooperation: Enhancing Binding Specificity

A critical feature of p53's interaction with DNA is its cooperative binding. The binding of the first p53 dimer to one half-site of the consensus sequence significantly increases the affinity of the second dimer for the adjacent half-site. This cooperativity is mediated by protein-protein interactions between the DNA-binding domains of the p53 monomers within the tetramer.[1][2]

The degree of cooperativity is highly dependent on the central CWWG motif of the DNA sequence. Torsionally flexible sequences, such as those containing a CATG motif, are bound with high affinity but low cooperativity. In contrast, more rigid sequences with CTAG or CAAG motifs are bound with lower intrinsic affinity but exhibit significantly higher cooperativity.[3][9] This sequence-dependent cooperativity allows p53 to fine-tune its binding to a diverse range of response elements, thereby modulating the expression of different target genes.

Experimental Protocols for Studying p53-DNA Interactions

A variety of in vitro and in vivo techniques are employed to investigate the binding of p53 to DNA. Here, we provide detailed methodologies for three key experimental approaches.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is a widely used in vitro technique to detect and quantify protein-DNA interactions.

Principle: This assay is based on the principle that a protein-DNA complex migrates more slowly than the free DNA fragment through a non-denaturing polyacrylamide gel.

Detailed Protocol:

-

Probe Preparation:

-

Synthesize and purify complementary single-stranded oligonucleotides corresponding to the p53 consensus binding sequence.

-

Label one of the oligonucleotides at the 5' or 3' end with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive label (e.g., biotin or a fluorescent dye).

-

Anneal the labeled and unlabeled complementary strands to form a double-stranded DNA probe.

-

Purify the labeled double-stranded probe.

-

-

Binding Reaction:

-

In a microcentrifuge tube, combine the following components in a final volume of 20 µL:

-

Purified p53 protein or nuclear extract containing p53.

-

Binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).

-

Non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding of proteins to the probe.

-

Labeled DNA probe (typically in the femtomole to picomole range).

-

-

For competition assays, add an excess of unlabeled specific or mutant competitor DNA to the reaction before adding the labeled probe.

-

For supershift assays, add a p53-specific antibody to the reaction after the initial protein-DNA binding incubation.

-

Incubate the reaction mixture at room temperature for 20-30 minutes.

-

-

Electrophoresis:

-

Load the binding reactions onto a native polyacrylamide gel (typically 4-6% acrylamide in 0.5x TBE buffer).

-

Run the gel at a constant voltage (e.g., 100-150V) at 4°C.

-

-

Detection:

-

After electrophoresis, transfer the gel to a solid support (e.g., filter paper) and dry it.

-

Detect the labeled DNA by autoradiography (for radioactive probes) or by appropriate imaging systems for non-radioactive probes.

-

Chromatin Immunoprecipitation (ChIP)

ChIP is a powerful technique used to identify the in vivo binding sites of a specific protein on a genome-wide scale (ChIP-seq) or at specific loci (ChIP-qPCR).

Principle: Proteins are cross-linked to DNA in living cells, the chromatin is sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and analyzed.

Detailed Protocol:

-

Cell Cross-linking:

-

Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

Harvest the cells and wash them with ice-cold PBS.

-

-

Chromatin Preparation:

-

Lyse the cells to release the nuclei.

-

Isolate the nuclei and resuspend them in a lysis buffer.

-

Shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion (e.g., with micrococcal nuclease).

-

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared chromatin with a ChIP-grade p53-specific antibody overnight at 4°C with rotation.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

Wash the beads extensively with a series of low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound material.

-

-

Elution and Reverse Cross-linking:

-

Elute the immunoprecipitated complexes from the beads.

-

Reverse the formaldehyde cross-links by incubating the eluate at 65°C for several hours, often in the presence of Proteinase K to digest the proteins.

-

-

DNA Purification and Analysis:

-

Purify the DNA using a DNA purification kit or phenol-chloroform extraction.

-

Analyze the purified DNA by:

-

Quantitative PCR (qPCR): To quantify the enrichment of specific DNA sequences.

-

High-throughput sequencing (ChIP-seq): To identify p53 binding sites across the entire genome.

-

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions, providing quantitative data on binding kinetics (association and dissociation rates) and affinity.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon the binding of an analyte (in this case, p53) to a ligand (immobilized DNA) immobilized on the chip.

Detailed Protocol:

-

Sensor Chip Preparation:

-

Immobilize a biotinylated double-stranded DNA oligonucleotide containing the p53 consensus binding sequence onto a streptavidin-coated sensor chip.

-

A control flow cell with a scrambled or mutated DNA sequence should be prepared to assess non-specific binding.

-

-

Binding Analysis:

-

Inject a series of concentrations of purified p53 protein over the sensor chip surface at a constant flow rate.

-

Monitor the change in the SPR signal (measured in response units, RU) in real-time. The association phase is observed during the injection of p53, and the dissociation phase is observed when the p53 solution is replaced with buffer.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Signaling Pathways Modulating p53-DNA Binding

The ability of p53 to bind DNA is tightly regulated by a complex network of signaling pathways that are activated in response to cellular stress. These pathways primarily converge on post-translational modifications (PTMs) of p53, which can either enhance or inhibit its DNA binding activity.

The DNA Damage Response Pathway

In response to DNA damage, such as double-strand breaks, the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases are activated. These kinases initiate a signaling cascade that leads to the phosphorylation of p53 at multiple serine and threonine residues in its N-terminal domain.[10] These phosphorylation events disrupt the interaction between p53 and its negative regulator, MDM2, leading to p53 stabilization and accumulation. Furthermore, phosphorylation can directly enhance the DNA binding affinity of p53.[11]

Caption: DNA Damage Response Pathway Activating p53.

Regulation by Other Post-Translational Modifications

Beyond phosphorylation, other PTMs play a crucial role in modulating p53's DNA binding activity:

-

Acetylation: Acetylation of lysine residues within the C-terminal domain of p53, mediated by acetyltransferases like p300/CBP, enhances its sequence-specific DNA binding.[11][12] This modification is thought to induce a conformational change that exposes the DNA-binding domain.

-

Ubiquitination: MDM2, an E3 ubiquitin ligase, targets p53 for ubiquitination and subsequent proteasomal degradation. This process is inhibited by stress-induced phosphorylation of p53.

-

Methylation: Methylation of lysine and arginine residues can either activate or repress p53 function, depending on the specific site and the modifying enzyme.[13]

Caption: Post-Translational Modifications Regulating p53.

Logical Workflow for Investigating p53-DNA Binding

A systematic approach is essential for comprehensively characterizing the interaction between p53 and a specific DNA sequence.

Caption: Experimental Workflow for p53-DNA Binding Analysis.

Conclusion

The binding of p53 to its consensus DNA sequence is a multifaceted process governed by intricate structural features, cooperative interactions, and a complex web of post-translational modifications. A thorough understanding of this mechanism is paramount for deciphering the tumor-suppressive functions of p53 and for the development of novel therapeutic strategies aimed at restoring its activity in cancer. The quantitative data, detailed experimental protocols, and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers dedicated to unraveling the complexities of the p53 network.

References

- 1. Sequence-dependent cooperative binding of p53 to DNA targets and its relationship to the structural properties of the DNA targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Surface plasmon resonance measurements reveal stable complex formation between p53 and DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Using electrophoretic mobility shift assays to measure equilibrium dissociation constants: GAL4-p53 binding DNA as a model system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. p53 binds more dynamically to response elements that are closer to the consensus sequence | bioRxiv [biorxiv.org]

- 5. bosterbio.com [bosterbio.com]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Role of post-translational modifications in regulation of tumor suppressor p53 function - Che - Frontiers of Oral and Maxillofacial Medicine [fomm.amegroups.org]

- 12. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Post-translational Modifications of the p53 Protein and the Impact in Alzheimer’s Disease: A Review of the Literature [frontiersin.org]

Cystathionine Beta-Synthase: An Indirect Regulator of the p53 Tumor Suppressor Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in maintaining cellular homeostasis by orchestrating responses to a variety of cellular stresses, including DNA damage, oncogenic signaling, and oxidative stress. Activation of p53 can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the propagation of damaged or potentially cancerous cells. While the transcriptional regulation of p53 and its downstream targets is well-documented, the upstream signaling cascades that modulate p53 activity are a subject of ongoing investigation. This technical guide explores the emerging role of Cystathionine Beta-Synthase (CBS) as an indirect regulator of the p53 pathway. Contrary to a direct gene-target relationship, the influence of CBS on p53 is mediated through its critical function in cellular redox homeostasis.[1] This document provides a comprehensive overview of the experimental evidence, quantitative data, and detailed protocols relevant to understanding the CBS-p53 axis, with a focus on its implications for cancer biology and therapeutic development.

Data Presentation

The functional relationship between CBS and p53 is primarily elucidated through the molecular consequences of CBS modulation. The following tables summarize key quantitative findings from studies investigating the impact of CBS silencing on p53 expression and downstream cellular processes.

| Experimental System | Intervention | Key Finding | Quantitative Data | Reference |

| A2780 Ovarian Cancer Cells | siRNA-mediated knockdown of CBS | Increased p53 protein expression | Visual increase in p53 band intensity on Western blot | [2] |

| A2780 Ovarian Cancer Cells | siRNA-mediated knockdown of CBS | Increased total Reactive Oxygen Species (ROS) | Qualitative increase in fluorescence detected by DCF assay and flow cytometry | [2] |

| A2780 Ovarian Cancer Cells | siRNA-mediated knockdown of CBS | Decreased NF-κB activity | Reduction in luciferase reporter activity driven by NF-κB binding sites | [2] |

Signaling Pathways and Logical Relationships

The interplay between CBS, ROS, NF-κB, and p53 forms a complex signaling network that influences cell fate. The following diagram, generated using the DOT language, illustrates the proposed signaling cascade initiated by the silencing of CBS.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of the CBS-p53 relationship.

siRNA-Mediated Knockdown of CBS in Ovarian Cancer Cells

This protocol describes the transient knockdown of CBS expression in a cell line such as A2780 using small interfering RNA (siRNA).

Materials:

-

A2780 ovarian cancer cells

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

siRNA targeting human CBS (validated sequences)

-

Non-targeting control siRNA

-

siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM I Reduced Serum Medium

-

6-well tissue culture plates

-

Sterile microcentrifuge tubes

Procedure:

-

Cell Seeding: The day before transfection, seed A2780 cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.

-

siRNA-Lipid Complex Formation:

-

For each well, dilute 20-80 pmols of CBS siRNA or control siRNA into 100 µL of Opti-MEM medium in a microcentrifuge tube.

-

In a separate tube, dilute 2-8 µL of transfection reagent into 100 µL of Opti-MEM medium.

-

Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 5-7 minutes at room temperature to allow for complex formation.

-

-

Transfection:

-

Add the siRNA-lipid complexes dropwise to the cells in the 6-well plate.

-

Gently rock the plate to ensure even distribution.

-

-

Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

-

Validation of Knockdown: After the incubation period, harvest the cells to assess CBS knockdown efficiency by Western blotting or qRT-PCR.

Western Blotting for p53 Expression

This protocol details the detection of p53 protein levels in cell lysates following CBS knockdown.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody against p53 (e.g., DO-1 clone)

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Wash the transfected cells with ice-cold PBS.

-

Add cell lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-p53 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system. Re-probe the membrane with the loading control antibody to ensure equal protein loading.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) to measure intracellular ROS levels.

Materials:

-

Cells with CBS knockdown and control cells

-

DCF-DA stock solution (e.g., 20 mM in DMSO)

-

Phenol red-free cell culture medium

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Preparation: Seed cells in a black, clear-bottom 96-well plate and perform siRNA transfection as described above.

-

DCF-DA Loading:

-

Prepare a working solution of DCF-DA (e.g., 20 µM) in pre-warmed, phenol red-free medium.

-

Remove the culture medium from the cells and wash once with PBS.

-

Add 100 µL of the DCF-DA working solution to each well.

-

-

Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.

-

Measurement:

-

Remove the DCF-DA solution and wash the cells with PBS.

-

Add 100 µL of PBS or phenol red-free medium to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[3] Alternatively, cells can be harvested and analyzed by flow cytometry.

-

Quantification of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Cells with CBS knockdown and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Harvesting:

-

Collect both adherent and floating cells from the culture plates.

-

Centrifuge the cell suspension and wash the cells once with cold PBS.

-

-

Staining:

-

Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within 1 hour.[4] Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

-

Conclusion

The evidence strongly suggests that Cystathionine Beta-Synthase is not a direct transcriptional target of p53. Instead, CBS plays a significant upstream role in modulating p53 activity through its influence on cellular redox balance. Silencing of CBS leads to an accumulation of reactive oxygen species, a known activator of the p53 pathway, which can subsequently trigger p53-dependent apoptosis. This indirect regulatory mechanism highlights the intricate connections between cellular metabolism and tumor suppression. For researchers and drug development professionals, this understanding opens new avenues for therapeutic intervention. Targeting CBS, either alone or in combination with other agents, may represent a viable strategy to sensitize cancer cells to p53-mediated cell death, particularly in tumors that retain wild-type p53 but have a compromised apoptotic response. Further investigation into the nuances of the CBS-p53 signaling axis in different cancer contexts is warranted to fully exploit its therapeutic potential.

References

- 1. Cystathionine β-Synthase in Physiology and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.com]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

p53's Regulatory Hand in Sulfur Metabolism: A Technical Guide on the Cystathionine β-Synthase (CBS) Axis

For Immediate Release

This technical guide provides an in-depth exploration of the intricate relationship between the tumor suppressor protein p53 and the regulation of sulfur metabolism, with a central focus on the enzyme cystathionine β-synthase (CBS). This document is intended for researchers, scientists, and drug development professionals engaged in oncology, metabolism, and cellular stress responses.

Executive Summary

The tumor suppressor p53 is a critical regulator of cellular homeostasis, orchestrating complex transcriptional programs in response to a myriad of stressors. Emerging evidence points towards a nuanced role for p53 in modulating metabolic pathways, including the vital sulfur metabolism cascade. This guide delineates the current understanding of how p53, likely through indirect mechanisms involving other transcription factors, influences the expression and activity of cystathionine β-synthase (CBS), a pivotal enzyme in the transsulfuration pathway. A comprehensive analysis of the available data, detailed experimental protocols to investigate this regulatory axis, and visualizations of the proposed signaling networks are presented to facilitate further research and therapeutic development in this domain.

Introduction: p53 and Sulfur Metabolism

The p53 protein, often hailed as the "guardian of the genome," is a transcription factor that plays a central role in preventing cancer formation.[1] Activated by cellular stresses such as DNA damage, oncogene activation, and nutrient deprivation, p53 can induce cell cycle arrest, apoptosis, or senescence.[2][3] Beyond these canonical functions, p53 is increasingly recognized as a master regulator of cellular metabolism, influencing glycolysis, oxidative phosphorylation, and amino acid metabolism.

Sulfur metabolism is a fundamental biochemical network essential for the synthesis of sulfur-containing amino acids like cysteine and methionine, the production of the major intracellular antioxidant glutathione (GSH), and the generation of the gaseous signaling molecule hydrogen sulfide (H₂S).[4] At the heart of this pathway lies cystathionine β-synthase (CBS), which catalyzes the condensation of homocysteine and serine to form cystathionine, the first committed step in the transsulfuration pathway.[5] Given the critical roles of both p53 in stress response and sulfur metabolism in maintaining redox balance, understanding the regulatory interplay between them is of paramount importance.

p53-Mediated Regulation of CBS: An Indirect Affair

While direct transcriptional regulation of the CBS gene by p53 has not been definitively established, a compelling body of evidence suggests an indirect regulatory network. This regulation is likely mediated through p53's influence on other key transcription factors, namely Sp1 and Nrf2.

The p53-Sp1 Axis

Specificity protein 1 (Sp1) is a ubiquitously expressed transcription factor that binds to GC-rich promoter regions of numerous genes, including those involved in cell growth and metabolism.[6] Intriguingly, p53 and Sp1 share similar consensus binding sequences and can physically interact, leading to co-regulation of target genes.[6][7] Studies have shown that p53 can both cooperate with and antagonize Sp1-mediated transcription, depending on the cellular context and the specific gene promoter.[7] Given that the CBS promoter contains potential Sp1 binding sites, it is plausible that p53 modulates CBS expression by influencing the activity of Sp1.

The p53-Nrf2 Interplay

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, activating the transcription of a wide array of cytoprotective genes. The relationship between p53 and Nrf2 is complex and appears to be biphasic.[8][9] Under low levels of stress, p53 can promote Nrf2 activity, thereby enhancing the antioxidant capacity of the cell.[8] Conversely, under high or sustained stress, p53 can suppress Nrf2 function.[8] As CBS is involved in the production of cysteine, a precursor for the Nrf2-regulated antioxidant glutathione, the p53-Nrf2 axis represents another potential avenue for the indirect regulation of sulfur metabolism.

The proposed indirect regulatory pathways of CBS by p53 are depicted in the following diagram:

Quantitative Data on p53 and Sulfur Metabolism

Direct quantitative data on the regulation of CBS expression by p53 remains limited. However, metabolomic studies on cells with altered p53 status provide insights into the functional consequences of this regulatory axis.

A study on colorectal cells with p53 gene knockout revealed significant alterations in amino acid metabolism upon treatment with glutathione. Notably, a marked downregulation of methionine was observed, suggesting a disruption in the methionine cycle and interconnected transsulfuration pathway where CBS is a key player.

Table 1: Changes in Amino Acid Levels in p53 Knockout Cells

| Amino Acid | Fold Change (p53 knockout + GSH vs. control) |

| Methionine | Downregulated |

| Phenylalanine | Downregulated |

This table summarizes qualitative findings from the literature; specific quantitative fold changes were not provided in the source material.

Further research utilizing quantitative proteomics and metabolomics in p53 wild-type versus null cell lines is warranted to elucidate the precise quantitative impact of p53 on CBS protein levels and the flux through the sulfur metabolism pathway.

Experimental Protocols

To facilitate further investigation into the p53-CBS regulatory axis, detailed protocols for key experimental techniques are provided below.

Chromatin Immunoprecipitation (ChIP) Assay for p53 Binding to the CBS Promoter

This protocol is designed to determine if p53 directly binds to the promoter region of the CBS gene.

Experimental Workflow:

References

- 1. Redox Sensitive Cysteine Residues as Crucial Regulators of Wild-Type and Mutant p53 Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcriptional Regulation of the p53 Tumor Suppressor Gene in S-Phase of the Cell-Cycle and the Cellular Response to DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transcriptional Regulation by P53 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The puzzling interplay between p53 and Sp1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Physical and functional interactions between members of the tumour suppressor p53 and the Sp families of transcription factors: importance for the regulation of genes involved in cell-cycle arrest and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Does Nrf2 Contribute to p53-Mediated Control of Cell Survival and Death? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Does Nrf2 contribute to p53-mediated control of cell survival and death? - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigmatic p53-CBS Complex: A Technical Guide to Structural and Functional Analysis

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the structural and functional analysis of the potential interaction between the tumor suppressor protein p53 and the metabolic enzyme cystathionine-beta-synthase (CBS). While a direct physical interaction is yet to be conclusively demonstrated, emerging evidence suggests a functional interplay between these two critical cellular players. This document outlines the established roles of p53 and CBS, explores the evidence for their functional connection, and provides detailed experimental protocols to investigate their potential direct interaction and structurally characterize the complex.

Introduction: The Intersection of Tumor Suppression and Metabolism

The tumor suppressor protein p53, often dubbed the "guardian of the genome," is a critical transcription factor that regulates cell cycle arrest, apoptosis, and DNA repair in response to cellular stress.[1][2] Its inactivation is a hallmark of over 50% of human cancers.[3] Cystathionine-beta-synthase (CBS) is a key enzyme in the transsulfuration pathway, catalyzing the condensation of serine and homocysteine to form cystathionine.[4] This pathway is central to sulfur metabolism, influencing the production of cysteine, glutathione, and hydrogen sulfide (H₂S), which are vital for cellular redox homeostasis and signaling.

Recent studies have begun to illuminate the intricate connections between p53-mediated signaling and cellular metabolism.[5][6] Notably, the cytoprotective effects of CBS have been associated with the regulation of p53-mediated apoptosis signaling pathways.[4] This has led to the hypothesis of a direct physical interaction between p53 and CBS, which could have profound implications for our understanding of cancer biology and may present novel therapeutic targets.

The p53 Signaling Pathway

Upon activation by cellular stressors such as DNA damage, oncogene activation, or hypoxia, p53 undergoes post-translational modifications that lead to its stabilization and accumulation in the nucleus.[7][8] As a transcription factor, p53 then activates the expression of a wide array of target genes that orchestrate cellular responses, including apoptosis.[9][10][11]

References

- 1. The relevance of protein-protein interactions for p53 function: the CPE contribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding and modulation of p53 by p300/CBP coactivators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The crisscross between p53 and metabolism in cancer: The crisscross between p53 and metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tumor suppressor p53 and its mutants in cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of p53 in Cell Death and Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apoptosis - the p53 network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. Use of the two-hybrid system to identify the domain of p53 involved in oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Two-hybrid screening - Wikipedia [en.wikipedia.org]

The Unseen Network: A Technical Guide to the Function of p53 Consensus Binding Sites in Non-Coding Regions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53, often hailed as the "guardian of the genome," is a transcription factor critical for preventing cancer formation.[1] Its role in regulating cell cycle arrest, apoptosis, and DNA repair is well-established.[1] While traditionally studied for its direct activation of protein-coding genes, a significant portion of p53's regulatory power lies within the vast non-coding regions of the genome. This technical guide provides an in-depth exploration of the function of p53 consensus binding sites located in these non-coding territories, including enhancers, promoters of non-coding RNAs, and repetitive elements. We will detail the molecular mechanisms, summarize key quantitative data, outline experimental protocols for investigation, and visualize the complex signaling and experimental workflows. Understanding this expansive regulatory network is paramount for developing novel therapeutic strategies that target the p53 pathway.

Introduction: Beyond the Coding Genome

The p53 protein functions primarily as a sequence-specific transcription factor that, in response to cellular stressors like DNA damage, binds to specific DNA sequences known as p53 response elements (p53REs).[2][3][4] The consensus p53RE consists of two decameric half-sites of the form RRRCWWGYYY (where R is a purine, W is adenine or thymine, and Y is a pyrimidine), typically separated by a spacer of 0-13 base pairs.[4][5] While many p53REs are found in the promoters of protein-coding genes, genome-wide studies have revealed that a vast majority of p53 binding events occur in non-coding regions, particularly in distal enhancers.[6][7][8] This discovery has expanded our understanding of p53's tumor suppressor function, highlighting its role as a master regulator of a complex network that includes non-coding RNAs and long-range gene regulation.

Functional Roles of p53 Binding in Non-Coding Regions

Enhancer and Super-Enhancer Regulation

A predominant function of p53 in non-coding regions is the regulation of enhancer activity.[7][8] Enhancers are cis-regulatory elements that can activate the transcription of target genes over long genomic distances.[6] p53 can bind to these distal elements to modulate the expression of key downstream effectors.

-

Activation of Enhancers: Upon cellular stress, p53 binds to enhancers, often in regions of inaccessible chromatin, and can remodel the local chromatin structure to facilitate transcriptional activation.[6][8][9] This binding can lead to the recruitment of co-activators and the formation of chromatin loops that bring the enhancer into proximity with the target gene's promoter, thereby boosting transcription.[10] In some cases, p53 binding is required for the formation and activity of hundreds of enhancer elements, including super-enhancers, which are large clusters of enhancers that drive the expression of genes essential for cell identity and function.[6]

-

Enhancer RNAs (eRNAs): Many p53-bound enhancers are themselves transcribed, producing non-coding RNAs known as enhancer RNAs (eRNAs).[11][12] These eRNAs are often required for the full activation of p53-dependent enhancer activity and the transcription of neighboring target genes, adding another layer to p53's regulatory control.[11]

Direct Regulation of Non-Coding RNA (ncRNA) Transcription

p53 directly regulates the expression of a large number of non-coding RNAs, particularly long non-coding RNAs (lncRNAs), by binding to p53REs in their promoter regions.[13][14][15] These p53-regulated lncRNAs are integral components of the p53 signaling network, acting as both downstream effectors and upstream modulators.[16][17][18]

-

lincRNA-p21: Located upstream of the CDKN1A gene, lincRNA-p21 is a direct transcriptional target of p53.[13][19] It acts as a repressor in the p53 transcriptional response, mediating gene silencing through the recruitment of hnRPK.[13]

-

PANDA (P21 Associated Noncoding RNA DNA Damage Activated): Transcribed from the CDKN1A promoter region in a p53-dependent manner, PANDA interacts with the transcription factor NF-YA to limit the expression of pro-apoptotic genes.[3][16]

-

MEG3 (Maternally Expressed Gene 3): This lncRNA can induce p53 accumulation and stimulate the transcription of p53 target genes, functioning as a tumor suppressor.[13][17]

Control of Repetitive Elements

A significant fraction of p53 binding sites is located within repetitive elements, such as Long Interspersed Nuclear Elements (LINEs), Short Interspersed Nuclear Elements (SINEs, e.g., Alu repeats), and Long Terminal Repeats (LTRs).[20][21][22] The p53 protein can directly bind to sequences within these elements.[4] This interaction is thought to be a crucial mechanism for maintaining genomic stability by suppressing the activity and mobility of these transposable elements, which can otherwise lead to deleterious mutations.[22]

Quantitative Data Summary

The following tables summarize key quantitative data related to the characteristics and experimental parameters of p53 binding in non-coding regions.

| Table 1: Distribution of p53 Binding Sites in the Human Genome | |

| Genomic Region | Percentage of p53 Binding Sites |

| Distal Intergenic | ~60-70% |

| Intronic | ~20-30% |

| Promoters | ~5-10% |

| Repetitive Elements (LINE, SINE, LTR) | 30-60% of total sites[20][21][22] |

| Data compiled from multiple ChIP-seq studies. Percentages are approximate and can vary based on cell type and experimental conditions. |

| Table 2: Key Parameters for p53 ChIP-seq Experiments | |

| Parameter | Recommended Range/Value |

| Starting Cell Number | 1 x 10⁷ - 2.5 x 10⁷ cells per IP[23] |

| Chromatin Fragment Size | 150 - 600 bp[23][24] |

| p53 Antibody Concentration | 1 - 10 µg per IP (titration recommended)[23][24] |

| Sequencing Depth | 20 - 50 million reads per sample[23] |

| Cross-linking Time (Formaldehyde) | 10 - 15 minutes[24] |

| Expected DNA Yield | 1 - 10 ng[23] |

| Table 3: Examples of p53-Regulated lncRNAs | |

| lncRNA | Function in p53 Pathway |

| lincRNA-p21 | Acts as a downstream repressor in the p53 response[13] |

| PANDA | Blocks apoptosis by sequestering NF-YA[3] |

| MEG3 | Induces p53 accumulation and activates p53 target genes[13] |

| H19 | Upregulation contributes to tumorigenesis by regulating p53 activity[13] |

| RoR | Acts as a negative feedback regulator of p53[19] |

| PINCR | A pro-survival lncRNA induced by p53 in response to DNA damage[3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of p53 function. The following sections outline the core protocols for key experimental techniques.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of p53.

Protocol Steps:

-

Cell Culture and Treatment: Culture cells to ~80-90% confluency. If studying p53 activation, treat cells with a stimulus such as doxorubicin, etoposide, or Nutlin-3a.[23] Include an untreated control.

-

Cross-linking: Treat cells with 1% formaldehyde for 10-15 minutes at room temperature to cross-link proteins to DNA.[24] Quench the reaction with glycine.

-

Cell Lysis and Chromatin Isolation: Harvest and lyse the cells to isolate nuclei. Lyse the nuclei to release chromatin.

-

Chromatin Fragmentation: Shear the chromatin to an average size of 150-600 bp using sonication or enzymatic digestion.[23][24]

-

Immunoprecipitation (IP): Pre-clear the chromatin with Protein A/G beads.[24] Incubate the chromatin overnight at 4°C with a ChIP-validated p53 antibody. Use a non-specific IgG as a negative control.

-

Immune Complex Capture: Add Protein A/G beads to capture the antibody-p53-DNA complexes.

-

Washing: Wash the beads with a series of low-salt, high-salt, and LiCl buffers to remove non-specifically bound proteins.[24]

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the formaldehyde cross-links by incubating at 65°C overnight with proteinase K.[24]

-

DNA Purification: Purify the ChIP DNA using phenol-chloroform extraction or spin columns.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.[23]

-

Data Analysis: Align reads to a reference genome, perform quality control, and use peak-calling algorithms (e.g., MACS2) to identify regions of significant p53 enrichment compared to the input control.[23]

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to confirm the direct binding of p53 to a specific DNA sequence.[25]

Protocol Steps:

-

Probe Preparation: Synthesize and label a short DNA oligonucleotide (~20-50 bp) containing the putative p53 binding site with a radioactive (e.g., ³²P) or fluorescent label.

-

Binding Reaction: Incubate the labeled probe with purified recombinant p53 protein or nuclear extract in a binding buffer. The reaction typically includes a non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

-

Competition Assay (for specificity): In parallel reactions, add a 50-100 fold molar excess of unlabeled specific competitor (the same sequence as the probe) or an unlabeled non-specific competitor (a different sequence).[2]

-

Supershift Assay (for identity): To confirm the protein in the complex is p53, add a p53-specific antibody to a binding reaction. If p53 is present, the antibody will bind to it, further slowing the migration of the complex (a "supershift").[2]

-

Electrophoresis: Separate the binding reactions on a non-denaturing polyacrylamide gel.

-

Detection: Visualize the labeled DNA probe by autoradiography (for ³²P) or fluorescence imaging. A "shifted" band indicates the formation of a p53-DNA complex, as the complex migrates slower than the free probe.

Luciferase Reporter Assay

This cell-based assay measures the ability of a p53 binding site to function as a transcriptional regulatory element.[26][27]

Protocol Steps:

-

Vector Construction: Clone the non-coding DNA sequence containing the p53 binding site of interest into a reporter vector, upstream of a minimal promoter that drives the expression of a luciferase gene (e.g., Firefly luciferase).[27]

-

Transfection: Co-transfect the reporter construct into a suitable cell line (e.g., p53-null H1299 cells, or cells with wild-type p53 like U2OS).[27][28] Simultaneously transfect a control vector expressing a different luciferase (e.g., Renilla) under a constitutive promoter to normalize for transfection efficiency.

-

p53 Expression/Activation: If using p53-null cells, co-transfect a p53 expression vector.[28] If using cells with wild-type p53, treat the cells with an agent that activates p53 (e.g., doxorubicin, Nutlin-3a).[27]

-

Cell Lysis and Luciferase Measurement: After an appropriate incubation period (e.g., 24-48 hours), lyse the cells.

-

Data Analysis: Measure the activity of both Firefly and Renilla luciferases using a luminometer and a dual-luciferase assay system.[27] Calculate the normalized luciferase activity by dividing the Firefly signal by the Renilla signal. An increase in this ratio upon p53 expression or activation indicates that the cloned sequence functions as a p53-dependent transcriptional enhancer.

Mandatory Visualizations

Caption: p53 signaling via non-coding elements.

Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA).

Caption: Workflow for a Luciferase Reporter Assay.

Conclusion and Future Directions

The regulatory universe of p53 extends far beyond the promoters of protein-coding genes. Its binding to consensus sites within non-coding regions—particularly enhancers, ncRNA promoters, and repetitive elements—constitutes a critical and expansive network for tumor suppression. p53's ability to modulate enhancer activity, control the expression of regulatory lncRNAs, and maintain genomic stability by silencing transposable elements underscores its role as a master genomic guardian.

For drug development professionals, this knowledge opens new avenues for therapeutic intervention. Strategies aimed at modulating the activity of specific p53-regulated enhancers or lncRNAs could provide more nuanced and targeted approaches to restoring the p53 pathway in cancer cells. Future research will continue to unravel the complexities of this non-coding network, further clarifying how p53's long-range regulatory activities contribute to its potent tumor-suppressive functions and how they can be harnessed for clinical benefit.

References

- 1. p53 - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Emerging roles of long non-coding RNAs in the p53 network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. p53 responsive elements in human retrotransposons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. p53 exerts anticancer effects by regulating enhancer formation and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Integrative genomic analysis reveals widespread enhancer regulation by p53 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. p53 regulates enhancer accessibility and activity in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. biorxiv.org [biorxiv.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Typical Enhancers, Super-Enhancers, and Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The landscape of human p53-regulated long non-coding RNAs reveals critical host gene co-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Systematic characterization of p53-regulated long non-coding RNAs across human cancers reveals remarkable heterogeneity among different tumor types - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of the lncRNA–p53 regulatory network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Emerging Roles of p53 Related lncRNAs in Cancer Progression: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Roles of lncRNAs related to the p53 network in breast cancer progression [frontiersin.org]

- 19. academic.oup.com [academic.oup.com]

- 20. p53 binding sites in normal and cancer cells are characterized by distinct chromatin context - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biorxiv.org [biorxiv.org]

- 22. P53 and the defenses against genome instability caused by transposons and repetitive elements - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. signosisinc.com [signosisinc.com]

- 26. indigobiosciences.com [indigobiosciences.com]

- 27. benchchem.com [benchchem.com]

- 28. researchgate.net [researchgate.net]

role of p53 CBS in cellular senescence

An In-depth Technical Guide on the Role of p53 and its Functional Domains in Cellular Senescence

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cellular senescence is a fundamental biological process characterized by irreversible cell cycle arrest, acting as a potent tumor suppression mechanism but also contributing to aging and age-related diseases. The tumor suppressor protein p53 is a central regulator of this process. This technical guide provides a comprehensive overview of the role of p53's functional domains in orchestrating the senescence program. While the query regarding "p53 CBS domains" is addressed by clarifying that p53 does not intrinsically possess Cystathionine-Beta-Synthase (CBS) domains, this document elucidates a critical indirect regulatory relationship between p53 and the transsulfuration pathway enzymes, including CBS and Cystathionine γ-Lyase (CSE). We delve into the molecular mechanisms of p53 activation, the specific functions of its domains in transcriptional regulation of senescence-associated genes, and present quantitative data and detailed experimental protocols relevant to the field.

Introduction: p53 and Cellular Senescence

Cellular senescence is a stable cell fate triggered by various stressors, including telomere shortening (replicative senescence), DNA damage, and oncogene activation (stress-induced premature senescence).[1][2] It is a critical barrier to tumorigenesis. The p53 protein, often termed the "guardian of the genome," is a transcription factor that plays a pivotal role in initiating and maintaining the senescent state.[1][2][3] Upon activation by cellular stress, p53 orchestrates a complex transcriptional program that halts the cell cycle and enforces the senescent phenotype.[2][3][4]

A point of clarification is the term "this compound domain." The p53 protein is not known to contain Cystathionine-Beta-Synthase (CBS) domains. CBS domains are evolutionarily conserved motifs that sense adenosine-containing ligands like AMP and ATP and are found in various metabolic enzymes, but not in p53 itself.[1] However, the enzyme Cystathionine-Beta-Synthase (CBS) and the related enzyme Cystathionine γ-Lyase (CSE), which are central to the transsulfuration pathway, have been shown to interact with and modulate the p53 senescence pathway, representing a key area of emerging research.[5][6][7]

This guide will focus on the established functional domains of p53 and their direct roles in senescence, while also exploring the indirect regulation by the CBS/CSE pathway.

The Architecture of p53: Functional Domains

The full-length human p53 protein (393 amino acids) is a modular protein comprising several distinct functional domains, each essential for its tumor-suppressive activities, including the induction of senescence.[1][8]

Caption: Functional domains of the human p53 protein.

-

N-Terminal Transactivation Domains (TADs): Comprising two subdomains, AD1 and AD2, this region is intrinsically disordered and essential for transcription activation. It recruits co-activator proteins, such as p300/CBP, and interacts with negative regulators like MDM2.[9][10]

-

Proline-Rich Domain (PRD): This domain is important for p53-mediated apoptosis and contributes to its tumor suppressor functions.[11]

-

DNA-Binding Domain (DBD): The central core domain (residues 102-292) is responsible for sequence-specific binding to p53-responsive elements in the promoter regions of target genes.[1][12] Most cancer-associated TP53 mutations occur in this domain, abrogating its ability to bind DNA.[13]

-

Oligomerization Domain (OD): Also known as the tetramerization domain (TD), this region mediates the formation of p53 homotetramers. Tetramerization is crucial for the stability and DNA-binding activity of p53 in vivo.[1][14]

-

C-Terminal Regulatory Domain (CTD): This lysine-rich domain is also intrinsically disordered and is a major hub for post-translational modifications (PTMs) that regulate p53 activity. It can also bind non-specifically to DNA.[1][15]

The Role of p53 Domains in Driving Cellular Senescence

The induction of senescence by p53 is a concerted effort involving all its functional domains.

-

DNA-Binding and Oligomerization Domains (DBD & OD): The process begins with cellular stress leading to p53 stabilization. The OD facilitates the formation of a homotetramer, a conformational state that is essential for the DBD to cooperatively and effectively bind to the specific DNA sequences of its target genes.[14][16] Mutations within the OD that prevent tetramerization severely impair p53's ability to induce senescence and are associated with Li-Fraumeni cancer predisposition syndrome.[14]

-